Kaempferol-7-neohesperidoside
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Overview
Description
Kaempferol-7-neohesperidoside: is a naturally occurring flavonoid glycoside found in various plants, including the seeds of Litchi chinensis . It is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound’s chemical structure consists of a kaempferol molecule linked to a neohesperidose sugar moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol-7-neohesperidoside can be synthesized through the glycosylation of kaempferol with neohesperidose. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the selective formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the seeds of Litchi chinensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kaempferol-7-neohesperidoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Kaempferol-7-neohesperidoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of kaempferol-7-neohesperidoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: this compound induces apoptosis and cell cycle arrest in cancer cells by targeting pathways such as PI3K/Akt and MAPK
Comparison with Similar Compounds
Kaempferol-7-neohesperidoside can be compared with other similar flavonoid glycosides, such as:
Kaempferol-3-glucoside: Another glycoside of kaempferol, known for its antioxidant and anticancer properties.
Quercetin-3-rutinoside (Rutin): A flavonoid glycoside with strong antioxidant and anti-inflammatory activities.
Naringenin-7-glucoside: A flavonoid glycoside with notable anti-inflammatory and anticancer effects.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity . Its distinct structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27?/m0/s1 |
InChI Key |
ZEJXENDZTYVXDP-UFJJLZRISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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